N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Pharmaceutical Intermediates Process Chemistry Pazopanib Synthesis

This compound is a validated key intermediate in the high-yield synthesis of pazopanib hydrochloride (US10730859B2), achieving 99.2% purity by HPLC. As a specified impurity, it is essential for developing and validating HPLC/MS methods for ANDA submissions and QC release. Substituting with generic analogs risks invalidating analytical methods and synthetic pathways. Our high-purity (>95%) material meets stringent quality requirements for pharmaceutical R&D and commercial production. Trust our fully characterized reference standard for reliable lot-to-lot consistency.

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
CAS No. 444731-74-2
Cat. No. B032022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
CAS444731-74-2
Synonyms6-[N-(2-chloropyrimidin-4-yl)amino]-2,3-dimethyl-2H-indazole;  N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl
InChIInChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17)
InChIKeySCUMWVJJSLLWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: Verified Sourcing for Pazopanib Intermediates and Analytical Standards


N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) is a synthetic indazolylpyrimidine derivative [1]. It serves as a critical intermediate in the industrial synthesis of the multi-targeted tyrosine kinase inhibitor pazopanib . It is also supplied as a certified reference standard for the detection and quantification of pazopanib-related impurities, essential for analytical method development and quality control [2].

Why Generic Substitution Fails for N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in Regulated Environments


Substituting this compound with a generic or in-class analog without precise characterization introduces significant risk. Its role as both a key pazopanib intermediate and a specified impurity [1] means that its chemical identity, purity profile, and physical properties directly impact the outcome of downstream synthetic steps and the accuracy of analytical methods. A replacement with a compound of similar structure but different substitution pattern, such as the N-methyl derivative (CAS 444731-75-3) [2], would lead to a different reaction pathway or an inaccurate impurity profile, invalidating the process or analytical result.

N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: Quantitative Comparative Data for Informed Procurement


Comparative Synthesis Yield and Purity in Pazopanib Manufacturing

In a patented improved process for pazopanib, the use of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as an intermediate results in high yield and purity, which is essential for cost-effective manufacturing. [1] This contrasts with earlier, less efficient methods that required multiple steps or expensive catalysts. [2]

Pharmaceutical Intermediates Process Chemistry Pazopanib Synthesis

Differentiation via Physical Properties: Melting Point and Storage Requirements

The melting point of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine is reported within a specific range, which serves as a key identity and purity indicator. AKSci reports a melting point of 237-241°C , while other suppliers note a decomposition point >216°C [1]. Its recommended storage conditions (inert atmosphere, 2-8°C) are distinct and more stringent than those for the final drug substance pazopanib, highlighting its sensitivity as an intermediate.

Analytical Chemistry Compound Characterization Quality Control

Critical Role as a Specified Impurity in Pazopanib Drug Product Analysis

This compound is a known and specified impurity (Pazopanib Pyrimidine Impurity) in the final pazopanib drug substance [1]. Its identification and quantification are mandated by regulatory guidance for ANDA submissions [2]. The compound is supplied as an analytical standard for method development and validation, ensuring accurate impurity profiling. [3] In contrast, other synthetic intermediates that are not present as impurities in the final product do not have the same regulatory or analytical utility.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Commercial Availability and Purity Grade Comparison

The compound is commercially available from multiple suppliers at different purity grades, impacting its suitability for various applications. For instance, a 95% purity grade is common and suitable for general research [1], while a 98% purity grade (by HPLC) is also offered, which may be preferred for more sensitive synthetic steps or as a starting material for analytical standard preparation . The availability of higher purity (>98%) directly from specialized manufacturers supports its use as a certified reference material .

Procurement Supplier Comparison Purity Grade

Validated Application Scenarios for N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine


Industrial Synthesis of Pazopanib Active Pharmaceutical Ingredient (API)

This compound is a validated and scalable key intermediate in the synthesis of pazopanib hydrochloride. The process described in patent US10730859B2 utilizes this compound to achieve a final intermediate with high purity (99.2% by HPLC) and a favorable yield [1]. This specific route is preferred for its cost-effectiveness and operational simplicity compared to older, more complex methods [2].

Analytical Method Development and Validation (AMV) for Pazopanib

As a known and specified impurity of pazopanib [1], this compound is essential for developing and validating analytical methods, such as HPLC and MS, used to control the quality of the pazopanib drug substance and drug product [2]. Its use as a certified reference standard is critical for Abbreviated New Drug Applications (ANDA) to demonstrate analytical control over the manufacturing process [3].

Quality Control (QC) Release Testing of Pazopanib Batches

During commercial production, every batch of pazopanib API must be tested for impurity levels. This compound is a specific impurity that must be quantified against a well-characterized reference standard [1]. Procurement of a highly pure (>98%) and fully characterized batch of this compound ensures the accuracy and reliability of QC release data [2].

Research on Indazolylpyrimidine Derivatives and Kinase Inhibitors

The core indazolylpyrimidine scaffold of this compound is a privileged structure in kinase inhibitor research [1]. While its primary use is as an intermediate, it can serve as a starting point for medicinal chemistry efforts to synthesize and evaluate novel analogs with potentially improved potency or selectivity profiles against kinases like VEGFR or PDGFR [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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